(4-Hydroxy-2-trifluoromethoxy-phenyl)-morpholin-4-yl-methanone
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Overview
Description
(4-Hydroxy-2-trifluoromethoxy-phenyl)-morpholin-4-yl-methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group, a hydroxy group, and a morpholinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-trifluoromethoxy-phenyl)-morpholin-4-yl-methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Trifluoromethoxy Phenyl Intermediate:
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position on the phenyl ring.
Morpholinylation: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-trifluoromethoxy-phenyl)-morpholin-4-yl-methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the compound may produce an alcohol.
Scientific Research Applications
(4-Hydroxy-2-trifluoromethoxy-phenyl)-morpholin-4-yl-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-trifluoromethoxy-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the morpholinyl group may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone
- (4-Hydroxy-2-trifluoromethoxy-phenyl)boronic acid
- (4-Hydroxy-2-trifluoromethoxy-phenyl)acetone
Uniqueness
(4-Hydroxy-2-trifluoromethoxy-phenyl)-morpholin-4-yl-methanone stands out due to the presence of the morpholinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-hydroxy-2-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)20-10-7-8(17)1-2-9(10)11(18)16-3-5-19-6-4-16/h1-2,7,17H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGBCLAMDQCAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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